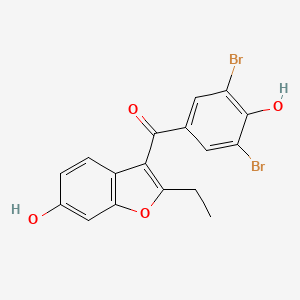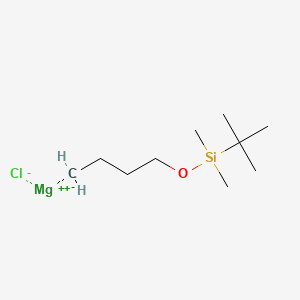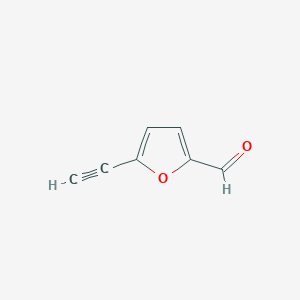
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate
Overview
Description
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is a compound with the CAS Number: 153025-65-1 . It has a molecular weight of 280.44 and its IUPAC name is ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 . This indicates that the compound has a benzene ring with an ethyl ester group and a tert-butyldimethylsilyl ether group attached to it .Physical And Chemical Properties Analysis
The compound has a storage temperature of room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved information.Scientific Research Applications
Chemical Synthesis
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is used as a reagent in chemical synthesis . It has a molecular weight of 280.44 and a CAS Number of 153025-65-1 .
Protective Group in Organic Synthesis
The tert-butyldimethylsilyloxy group in Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it a promising protective group in organic synthesis . It is stable to aqueous base but can be converted back to alcohols under acidic conditions .
Silylation of Alcohols
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate can be used for the silylation of primary, secondary, and tertiary alcohols . This process is significantly accelerated by the addition of iodine .
Cleavage to Alcohols
The silyl ethers in Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate can be rapidly cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Total Synthesis of Natural Products
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is used as an important reagent in the total synthesis of natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Construction of Tetrahydropyran Subunit
This compound is employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is a complex organic compound It’s known that similar compounds are often used as intermediates in organic synthesis .
Mode of Action
Compounds with similar structures have been used as aldol donors and acceptors in the stereocontrolled production of erythrose . This suggests that Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of complex organic molecules .
Result of Action
It’s known that similar compounds are used as intermediates in the synthesis of other complex organic molecules .
Action Environment
The action, efficacy, and stability of Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.
properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJMIOGRUQQIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

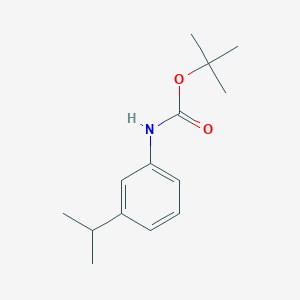

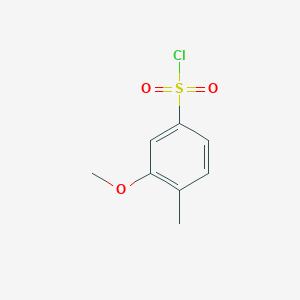

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)


![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
